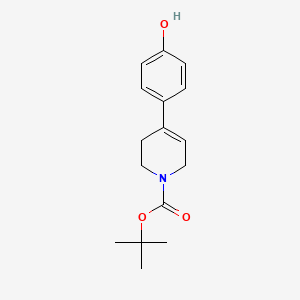

Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of tetrahydropyridine, which is a class of compounds that often exhibit biological activity. The presence of a hydroxyphenyl group (a phenol) suggests that it may have antioxidant properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a compound related to Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, has been used in palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of related compounds (Wustrow & Wise, 1991). This process highlights its role in synthesizing diverse chemical structures.

X-ray Structural Analysis

In a study involving tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, X-ray studies revealed significant details about its crystal structure, offering insights into molecular packing and intramolecular interactions, crucial for understanding its chemical behavior (Didierjean et al., 2004).

Intermediate in Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights its significance in the development of novel therapeutics (Zhang et al., 2018).

Use in Biologically Active Compounds

This compound has also been used in the synthesis of biologically active compounds like crizotinib, indicating its role in pharmaceutical research and development (Kong et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have shown promising antimycotic activity, suggesting potential targets within fungal cells .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antioxidant activity, suggesting that this compound may interact with its targets to mitigate oxidative stress .

Biochemical Pathways

Based on its potential antioxidant activity, it may be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

Similar compounds have been formulated into nanosponge hydrogels to enhance skin permeability, suggesting potential routes of administration and distribution .

Result of Action

Similar compounds have shown promising results in in vitro and in vivo studies, including increased survival rates, wound contraction, and healing of wound gap .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate. For instance, the formulation of similar compounds into nanosponge hydrogels has been optimized for stability under tested conditions .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tert-butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with antioxidant enzymes, enhancing their activity and providing protection against oxidative stress. The compound also binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and improved cellular defense mechanisms . Additionally, the compound affects mitochondrial function, enhancing ATP production and reducing reactive oxygen species (ROS) levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. The compound acts as an enzyme activator or inhibitor, depending on the context, and influences gene expression by modulating transcriptional activity . These interactions result in changes in cellular processes, including metabolism, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained activation of antioxidant pathways and improved cellular resilience . Degradation products may accumulate over time, potentially affecting cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At high doses, it may induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to enhance the activity of key metabolic enzymes, such as superoxide dismutase and catalase, leading to increased antioxidant capacity . Additionally, it affects the metabolism of lipids and carbohydrates, contributing to improved energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and localization . The compound accumulates in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function . Its distribution is influenced by factors such as cell type, tissue specificity, and metabolic state.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it modulates gene expression, or to the mitochondria, where it influences energy production and oxidative stress . The precise localization determines the compound’s impact on cellular processes.

Propiedades

IUPAC Name |

tert-butyl 4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-8,18H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGZHBNHLRIXET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)